Europium-151

Vue d'ensemble

Description

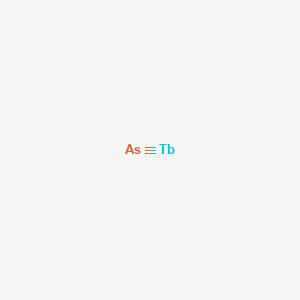

Europium-151 is a stable isotope of the rare-earth element europium, which belongs to the lanthanide series of the periodic table. Europium is known for its high reactivity and unique luminescent properties, making it valuable in various technological and scientific applications. This compound constitutes approximately 47.81% of naturally occurring europium .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Europium-151 can be prepared through the reduction of europium oxide (Eu2O3) using a reducing agent such as calcium or lanthanum metal at high temperatures. The reaction can be represented as: [ \text{Eu}_2\text{O}_3 + 3\text{Ca} \rightarrow 2\text{Eu} + 3\text{CaO} ]

Industrial Production Methods

Industrial production of this compound involves the extraction of europium from rare-earth minerals such as monazite and bastnasite. The extracted europium is then separated from other rare-earth elements through ion-exchange and solvent extraction techniques. The final step involves the reduction of europium oxide to metallic europium using high-temperature reduction methods .

Analyse Des Réactions Chimiques

Types of Reactions

Europium-151 undergoes various chemical reactions, including:

Oxidation: Europium readily oxidizes in air to form europium oxide (Eu2O3).

Reduction: Europium can be reduced from its oxide form using calcium or lanthanum.

Substitution: Europium can form compounds with other elements through substitution reactions.

Common Reagents and Conditions

Oxidation: Exposure to air or oxygen.

Reduction: High-temperature reduction using calcium or lanthanum.

Substitution: Reactions with halogens or other reactive elements.

Major Products

Europium Oxide (Eu2O3): Formed through oxidation.

Metallic Europium: Produced through reduction of europium oxide.

Europium Halides: Formed through substitution reactions with halogens

Applications De Recherche Scientifique

Europium-151 has a wide range of applications in scientific research, including:

Luminescent Materials: Used in the production of red phosphors for television screens and computer monitors.

Medical Imaging: Utilized in scintillators for X-ray tomography and as contrast agents in magnetic resonance imaging (MRI).

Materials Science: Employed in the development of new materials with specific luminescent or magnetic properties.

Nuclear Resonant Vibrational Spectroscopy (NRVS): Used in combination with iron-57 for studying the vibrational properties of europium-containing complexes .

Mécanisme D'action

The mechanism by which europium-151 exerts its effects is primarily through its luminescent properties. When this compound is excited by an external energy source, it emits light, making it valuable in various luminescent applications. In medical imaging, this compound acts as a contrast agent by enhancing the visibility of internal structures through its interaction with magnetic fields and radiation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Europium-153: Another stable isotope of europium, constituting approximately 52.19% of naturally occurring europium.

Samarium-151: A similar rare-earth element with comparable properties.

Gadolinium-151: Another lanthanide with similar chemical behavior.

Uniqueness of Europium-151

This compound is unique due to its specific isotopic properties and its ability to form highly efficient luminescent materials. Its stable nature and distinct luminescent characteristics make it particularly valuable in applications such as display technologies and medical imaging .

Propriétés

IUPAC Name |

europium-151 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPBJKLSAFTDLK-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[151Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932091 | |

| Record name | (~151~Eu)Europium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.91986 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14378-48-4 | |

| Record name | Europium, isotope of mass 151 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014378484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~151~Eu)Europium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.